1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Overview
Description
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves the condensation of phthalic anhydride with primary amines . This reaction is often carried out under controlled conditions to ensure the formation of the desired isoindole derivative. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment allows for the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different isoindole derivatives with varying degrees of oxidation .
Scientific Research Applications
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-BENZOIC ACID 2-(4-BR-PH)-2-OXO-ETHYL ESTER
- 2-(4-BU-PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-BENZO(DE)ISOQUINOLINE-6-CARBOXYLIC ACID
Uniqueness
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dioxo-2-[4-(2-oxo-2-phenylacetyl)phenyl]isoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO6/c25-19(13-4-2-1-3-5-13)20(26)14-6-9-16(10-7-14)24-21(27)17-11-8-15(23(29)30)12-18(17)22(24)28/h1-12H,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZCQDEBVPHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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